methyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-(6-methyl-4-oxo-4H-chromene-2-amido)benzoate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
The synthesis of methyl 2-(6-methyl-4-oxo-4H-chromene-2-amido)benzoate involves several steps. One common method includes the reaction of substituted resorcinols with different 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst. This reaction typically occurs under mild conditions and can be facilitated by catalysts such as diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Industrial production methods often involve scalable processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 2-(6-methyl-4-oxo-4H-chromene-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chromene ring is substituted with different functional groups.
Cyclization: The compound can also participate in cyclization reactions, forming more complex ring structures.
Scientific Research Applications
Methyl 2-(6-methyl-4-oxo-4H-chromene-2-amido)benzoate has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-methyl-4-oxo-4H-chromene-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The chromene scaffold is known to exhibit activity by binding to enzymes or receptors, thereby modulating their function. For instance, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Methyl 2-(6-methyl-4-oxo-4H-chromene-2-amido)benzoate can be compared with other similar compounds such as:
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: This compound has a similar chromene structure but with a chlorine substituent, which can alter its chemical and biological properties.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: The presence of a fluorine atom in this compound can enhance its stability and biological activity.
Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate: This compound has a hydroxyl group, which can affect its reactivity and solubility.
Properties
Molecular Formula |
C19H15NO5 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO5/c1-11-7-8-16-13(9-11)15(21)10-17(25-16)18(22)20-14-6-4-3-5-12(14)19(23)24-2/h3-10H,1-2H3,(H,20,22) |
InChI Key |
MQODTWRQRZQCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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